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Nimustine hydrochloride - 52208-23-8

Nimustine hydrochloride

Catalog Number: EVT-3570419
CAS Number: 52208-23-8
Molecular Formula: C9H14Cl2N6O2
Molecular Weight: 309.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nimustine hydrochloride is a hydrochloride obtained by combining nimustine with one equivalent of hydrochloric acid. An antineoplastic agent especially effective against malignant brain tumors. It has a role as an antineoplastic agent. It contains a nimustine(1+).
Nimustine Hydrochloride is the hydrochloride salt of nimustine, a nitrosourea with antineoplastic activity. Nimustine alkylates and crosslinks DNA, thereby causing DNA fragmentation, inhibition of protein synthesis, and cell death.
Antineoplastic agent especially effective against malignant brain tumors. The resistance which brain tumor cells acquire to the initial effectiveness of this drug can be partially overcome by the simultaneous use of membrane-modifying agents such as reserpine, calcium antagonists such as nicardipine or verapamil, or the calmodulin inhibitor, trifluoperazine. The drug has also been used in combination with other antineoplastic agents or with radiotherapy for the treatment of various neoplasms.
Overview

Nimustine hydrochloride, also known as Nimustine or ACNU, is a chemotherapeutic agent classified as a nitrosourea. It is primarily utilized in oncology for the treatment of various cancers, particularly brain tumors. Nimustine hydrochloride functions as a cytostatic agent, which means it inhibits cell growth and division, thereby exerting its therapeutic effects against cancer cells. The compound's mechanism involves the alkylation and crosslinking of DNA, leading to cellular damage and apoptosis.

Source and Classification

Nimustine hydrochloride is derived from the nitrosourea class of compounds, which are known for their ability to alkylate DNA. This class includes other well-known agents such as carmustine and lomustine. The compound's chemical formula is C9H14ClN6O2C_9H_{14}ClN_6O_2, and it has a molecular weight of approximately 309.15 g/mol. It is classified under antineoplastic agents due to its role in cancer therapy.

Synthesis Analysis

Methods

The synthesis of nimustine hydrochloride typically involves the reaction of 2-chloroethylamine with N-nitrosourea derivatives. The process can be complex and requires careful control of reaction conditions to ensure high yields and purity.

Technical Details

  1. Starting Materials: The synthesis begins with 2-chloroethylamine and a suitable nitrosourea precursor.
  2. Reaction Conditions: The reaction is often conducted in an organic solvent under controlled temperatures to facilitate the formation of the desired product while minimizing side reactions.
  3. Purification: Post-synthesis, nimustine hydrochloride is purified using techniques such as recrystallization or chromatography to achieve pharmaceutical-grade quality.
Molecular Structure Analysis

Structure

Nimustine hydrochloride features a complex molecular structure characterized by a pyrimidine ring and several functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C9H14ClN6O2C_9H_{14}ClN_6O_2
  • Molecular Weight: 309.15 g/mol
  • Crystal Structure: Recent studies have utilized X-ray powder diffraction and solid-state nuclear magnetic resonance spectroscopy to elucidate the crystal structure, revealing key bond lengths and angles that define its geometry .
Chemical Reactions Analysis

Reactions

Nimustine hydrochloride undergoes several significant chemical reactions, primarily involving DNA alkylation:

  1. Alkylation of DNA: The compound forms covalent bonds with DNA bases, leading to crosslinking.
  2. Formation of DNA Adducts: This process results in the formation of stable DNA adducts that interfere with replication and transcription processes.

Technical Details

The alkylation reaction typically requires specific conditions (e.g., pH, temperature) to optimize the interaction between nimustine hydrochloride and nucleophilic sites on DNA.

Mechanism of Action

Process

Nimustine hydrochloride exerts its antitumor effects through a multi-step mechanism:

  1. DNA Alkylation: The compound alkylates the N7 position of guanine in DNA, leading to crosslinking.
  2. Inhibition of DNA Repair: This damage prevents the proper repair of DNA, ultimately resulting in fragmentation.
  3. Induction of Apoptosis: The accumulation of unrepaired DNA damage triggers apoptotic pathways in cancer cells .

Data

Studies have shown that nimustine hydrochloride can effectively induce cell death in various cancer cell lines by disrupting normal cellular processes related to DNA integrity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and some organic solvents.

Chemical Properties

  • Stability: Stable under recommended storage conditions but sensitive to moisture.
  • pH Range: Exhibits stability within a specific pH range suitable for pharmaceutical formulations .
Applications

Nimustine hydrochloride is primarily used in clinical settings for:

  • Cancer Treatment: Particularly effective against brain tumors such as glioblastomas.
  • Research Applications: Used in studies exploring mechanisms of drug resistance and apoptosis in cancer cells.
Molecular Mechanisms of Action

DNA Alkylation and Crosslinking Pathways in Glioblastoma Models

Nimustine hydrochloride (ACNU) exerts its primary cytotoxic effects through the induction of DNA damage via alkylation and crosslinking. As a chloroethylating nitrosourea compound, ACNU decomposes in physiological conditions to form reactive ethyldiazonium hydroxide and chloroethyl carbonium ions. These electrophiles target nucleophilic sites in DNA, with preferential alkylation at the O⁶-position of guanine. This initial lesion undergoes intramolecular rearrangement to form N¹,O⁶-ethanoguanine, culminating in interstrand crosslinks (ICLs) between complementary N¹-guanine and N³-cytosine residues [1] [3]. These ICLs are highly cytotoxic as they prevent DNA strand separation during replication and transcription, triggering replication fork collapse and double-strand breaks (DSBs) [2] [6].

Table 1: DNA Lesions Induced by Nimustine Hydrochloride in Glioblastoma Models

Lesion TypeMolecular TargetBiological ConsequenceDetection Method
O⁶-chloroethylguanineGuanine O⁶-positionPrecursor to interstrand crosslinksHPLC-MS/MS
N¹,O⁶-ethanoguanineGuanine N¹-positionIntermediate rearrangement productImmunofluorescence
Guanine-cytosine ICLsComplementary DNA strandsReplication fork collapse, DSBsAlkaline comet assay
DNA single-strand breaksPhosphodiester backboneRepair intermediateγH2AX foci quantification

In vitro studies using TMZ-resistant glioblastoma cell lines (U87, U251MG, U343MG) demonstrated that ACNU-induced ICLs occur independently of temozolomide (TMZ) resistance mechanisms. Crucially, ACNU maintained significant cytotoxicity against TMZ-resistant clones, unlike TMZ itself, which showed reduced efficacy due to impaired DNA damage initiation [1].

Activation of DNA Damage Response (DDR) Signaling Cascades

The persistence of ACNU-induced DNA lesions activates the DNA Damage Response (DDR) machinery, initiating complex signaling cascades. Key events include:

  • ATM/ATR Activation: ICLs and DSBs trigger phosphorylation of ATM (Ser1981) and ATR (Ser428), leading to downstream recruitment of repair complexes [1] [3].
  • Histone H2AX Phosphorylation: γH2AX foci formation peaks within 24 hours post-ACNU exposure, serving as a marker for DSBs and recruiting MDC1, 53BP1, and BRCA1 [3] [10].
  • Cell Cycle Arrest: Activation of CHK1 (Ser345) and CHK2 (Thr68) enforces G₂/M arrest via CDC25 phosphatase inhibition, providing time for crosslink repair [3].

The Fanconi Anemia (FA) pathway plays a critical role in resolving ACNU-induced ICLs. FANCD2 mono-ubiquitination and focal accumulation correlate with crosslink density. In FANCD2-deficient glioma cells, ACNU sensitivity increases dramatically, confirming the FA pathway’s role in tolerance [1]. Notably, O⁶-methylguanine-DNA methyltransferase (MGMT) expression inversely correlates with ACNU efficacy, as MGMT preemptively repairs O⁶-chloroethylguanine before it evolves into ICLs [3] [5].

Table 2: DDR Proteins Modulating ACNU Sensitivity in Glioblastoma

DDR ComponentFunction in ACNU ResponseImpact on Drug Sensitivity
ATM/ATRDSB sensing and signalingDeficiency → hypersensitivity
FANCD2ICL repair via nucleolytic unhookingDeficiency → 3-fold sensitivity increase
MGMTO⁶-alkylguanine repairHigh expression → resistance
MSH2/MLH1Mismatch repair (MMR)MMR proficiency → enhanced apoptosis
RAD51Homologous recombination repairOverexpression → resistance

Role of p38 MAPK/JNK Pathway Activation in Apoptosis Induction

ACNU-induced DNA damage activates stress-responsive MAPK pathways, with JNK (c-Jun N-terminal kinase) and p38 MAPK serving as critical apoptosis regulators. Key mechanistic insights include:

  • Kinase Activation: ACNU (50 μM) triggers phosphorylation of JNK (Thr183/Tyr185) and p38 MAPK (Thr180/Tyr182) in LN-229 and U87MG glioblastoma cells within 24–72 hours, preceding caspase activation [3] [6] [10].
  • AP-1 Transactivation: Phosphorylated JNK stabilizes c-Jun (a key AP-1 component), enhancing its transactivation potential. Chromatin immunoprecipitation confirms AP-1 binding to the BIM promoter [3] [10].
  • BIM Upregulation: The BH3-only protein BIM is transcriptionally induced by AP-1, acting as a direct mediator of mitochondrial apoptosis. shRNA-mediated BIM knockdown reduces caspase-9 cleavage and apoptosis by >50% in ACNU-treated cells [3] [10].
  • Caspase Activation: Sustained JNK signaling promotes cleavage of caspases-8, -9, and -3, with PARP fragmentation confirming commitment to apoptosis [3].

Pharmacological inhibition using SP600125 (JNK inhibitor) or siRNA-mediated knockdown of JNK/c-Jun significantly attenuates ACNU-induced apoptosis, confirming the pathway’s pro-apoptotic role [3] [10]. Interestingly, p38 MAPK inhibition shows variable effects, suggesting context-dependent roles in survival/apoptosis balance [4].

Figure: ACNU-Induced JNK/BIM Apoptotic Signaling Cascade

DNA Damage (ICLs/DSBs)  → DDR Activation (ATM/ATR)  → MAPK Cascade: JNK/p38 Phosphorylation  → c-Jun Activation & AP-1 Assembly  → BIM Transcriptional Upregulation  → Mitochondrial Outer Membrane Permeabilization  → Caspase-9/-3 Activation → Apoptosis  

Comparative Analysis with Other Nitrosoureas (e.g., Carmustine, Lomustine)

Nitrosoureas share core alkylating functionality but differ in chemical structure, pharmacokinetics, and mechanistic nuances:

  • Chemical Properties: ACNU’s hydrophilic nature (due to its hydrochloride salt) contrasts with lomustine’s (CCNU) lipophilicity. This impacts blood-brain barrier penetration: ACNU achieves lower CNS concentrations than CCNU but exhibits more consistent systemic exposure [5] [9].
  • Alkylation Profiles: All nitrosoureas form O⁶-chloroethylguanine, but crosslink efficiency varies. ACNU generates 25% more interstrand crosslinks per alkylation event than carmustine (BCNU) in U87MG glioblastoma models [1].
  • DDR Engagement: ACNU and BCNU potently activate ATM and FANCD2, whereas CCNU shows delayed kinetics. MGMT depletion sensitizes cells to all nitrosoureas but most profoundly to ACNU [1] [5].
  • MAPK Pathway Activation: ACNU uniquely induces sustained JNK phosphorylation for >72 hours, correlating with higher BIM induction than BCNU or CCNU at equimolar doses [3] [10].
  • Therapeutic Efficacy in Resistant Models: In TMZ-resistant glioblastoma cells, ACNU and CCNU retain potent cytotoxicity (IC₅₀: 0.72–1.2 μM) by bypassing TMZ resistance mechanisms related to impaired DNA damage initiation. Both drugs significantly prolong survival in mice bearing TMZ-resistant xenografts [1] [5].

Table 3: Comparative Molecular Pharmacology of Nitrosoureas in Glioblastoma

ParameterNimustine (ACNU)Carmustine (BCNU)Lomustine (CCNU)
Primary DNA LesionO⁶-CEG → ICLsO⁶-CEG → ICLsO⁶-CEG → ICLs
Crosslinking Efficiency+++++++
MGMT SensitivityHighHighHigh
JNK ActivationSustained (>72 h)Transient (<48 h)Moderate (48–72 h)
BIM Induction++++++
CNS PenetranceModerate (hydrophilic)High (lipophilic)High (lipophilic)
Efficacy in TMZ-R CellsIC₅₀: 0.72 μMIC₅₀: 1.8 μMIC₅₀: 1.2 μM

Properties

CAS Number

52208-23-8

Product Name

Nimustine hydrochloride

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea;hydrochloride

Molecular Formula

C9H14Cl2N6O2

Molecular Weight

309.15 g/mol

InChI

InChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H

InChI Key

KPMKNHGAPDCYLP-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl

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